Chloropropanoylpretadalafil is a novel compound identified as an analog of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor commonly used for treating erectile dysfunction. The discovery of chloropropanoylpretadalafil in a dietary supplement marketed for enhancing sexual performance raises concerns about the safety and efficacy of such unregulated products3.
Chloropropanoylpretadalafil is a chemical compound that has garnered attention due to its structural similarity to tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for treating erectile dysfunction. This compound was identified during the analysis of dietary supplements marketed for sexual enhancement, where it was detected as an adulterant. The structural characterization of chloropropanoylpretadalafil revealed its potential as a modified analog of tadalafil, suggesting a possible role in pharmaceutical applications.
Chloropropanoylpretadalafil is classified as a synthetic organic compound, specifically a derivative of tadalafil. It was first reported in the literature in connection with a patent from Eli Lilly and Company, where it was referred to as “Intermediate 8” in the synthesis of fused heterocyclic derivatives aimed at inhibiting phosphodiesterase type 5. The compound was isolated from a dietary supplement through advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry and infrared spectroscopy .
The synthesis of chloropropanoylpretadalafil involves several steps, typically starting from readily available precursors. The methods reported in the literature include:
The synthesis typically requires controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using a gradient elution method in HPLC helps separate chloropropanoylpretadalafil effectively from other components in the sample matrix.
Chloropropanoylpretadalafil features a complex molecular structure characterized by its fused ring system similar to that of tadalafil. The specific arrangement of functional groups contributes to its biological activity.
Chloropropanoylpretadalafil can participate in various chemical reactions typical for compounds containing reactive functional groups. Notable reactions include:
The reaction conditions, such as pH and temperature, are critical for controlling product formation and yield. Analytical methods like LC-MS are employed to monitor reaction progress and product identity.
Chloropropanoylpretadalafil is hypothesized to function similarly to tadalafil by inhibiting phosphodiesterase type 5, an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). By preventing this degradation, chloropropanoylpretadalafil enhances vasodilation and increases blood flow to erectile tissues.
Chloropropanoylpretadalafil has potential applications in:
Chloropropanoylpretadalafil is an unapproved synthetic analog of tadalafil, classified as a phosphodiesterase type 5 (PDE5) inhibitor. Like tadalafil, it functions by blocking PDE5 enzyme activity, elevating cyclic guanosine monophosphate (cGMP) levels to promote smooth muscle relaxation and vasodilation. However, it lacks regulatory approval and is structurally modified to evade standard pharmaceutical detection methods [1] [2]. PDE5 inhibitors are clinically used for erectile dysfunction (ED) and pulmonary arterial hypertension, but analogs like chloropropanoylpretadalafil exhibit undocumented pharmacological profiles and unknown toxicological risks. Their molecular modifications place them in the category of "designer drugs" tailored for illicit incorporation into dietary supplements [4] [6].
Table 1: Key Features of Chloropropanoylpretadalafil vs. Approved PDE5 Inhibitors
Property | Chloropropanoylpretadalafil | Tadalafil | Sildenafil |
---|---|---|---|
Regulatory Status | Unapproved analog | FDA-approved | FDA-approved |
Primary Use | Adulterant in supplements | ED, BPH, PAH | ED, PAH |
Structural Backbone | Modified β-carboline | β-carboline | Pyrazolopyrimidinone |
Detection Complexity | High (avoids standard screens) | Standard | Standard |
Chloropropanoylpretadalafil was first identified through chromatographic screening of sexual enhancement supplements marketed as "natural" or "herbal." Researchers isolated it from a product composited from ten capsules, using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography coupled with Fourier-transform infrared spectroscopy and mass spectrometry (GC/FT-IR/MS) [2]. This analog was detected alongside other tadalafil derivatives (e.g., nortadalafil, N-ethyl tadalafil), indicating systematic adulteration practices. In 2025, the FDA flagged multiple products (e.g., "Male Ultra," "Electro Buzz") containing chloropropanoylpretadalafil and related analogs, leading to nationwide recalls due to undeclared pharmaceutical ingredients [3] .
Table 2: Examples of Adulterated Products Containing Tadalafil Analogs (2023–2025)
Product Name | Adulterant(s) Identified | Distribution Channel |
---|---|---|
Male Ultra | Chloropropanoylpretadalafil, Sildenafil | Amazon |
Vitality | Tadalafil, Sildenafil | Retail outlets |
Electro Buzz | Chloropretadalafil, Propoxyphenylsildenafil | Online |
Chloropropanoylpretadalafil shares the core β-carboline scaffold of tadalafil but incorporates two critical modifications:
Its molecular formula (C23H22ClN2O5) differs from tadalafil (C22H19N3O4) by the addition of CH3ClO, confirmed via high-resolution mass spectrometry (HRMS) (observed m/z 441.1216 for [M+H]+, error: 0.8706 ppm) [2]. The chloropropanoyl moiety was elucidated using fragmentation patterns in GC/FT-IR/MS, showing bonds between the propionyl carbonyl carbon and the piperidine nitrogen. This structural alteration aims to mimic tadalafil’s pharmacophore while avoiding molecular fingerprints used in regulatory screening [1] [7].
Table 3: Molecular Comparison of Tadalafil and Key Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Deviations |
---|---|---|---|
Tadalafil | C₂₂H₁₉N₃O₄ | 389.41 | Reference structure |
Chloropretadalafil | C₂₂H₁₈ClN₃O₄ | 423.85 | Chlorine at phenyl para-position |
Chloropropanoylpretadalafil | C₂₃H₂₂ClN₃O₅ | 455.89 | Chlorine + N-propionyl chain |
The synthesis of chloropropanoylpretadalafil is driven by three key factors:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1